Cas no 7054-07-1 (Methylergometrine maleate)

Methylergometrine maleate structure
Methylergometrine maleate structure
商品名:Methylergometrine maleate
CAS番号:7054-07-1
MF:C24H29N3O6
メガワット:455.503566503525
CID:6637608
PubChem ID:5281072

Methylergometrine maleate 化学的及び物理的性質

名前と識別子

    • SPECTRUM1500404
    • NCGC00261479-01
    • Methylergonovine maleate, United States Pharmacopeia (USP) Reference Standard
    • 9,10-DIDEHYDRO-N-((S)-1-(HYDROXYMETHYL)PROPYL)-6-METHYLERGOLINE-8beta-CARBOXAMIDE MALEATE
    • NSC 757104
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-(1-(HYDROXYMETHYL)PROPYL)-6-METHYL-, (8.BETA.(S))-, (Z)-2-BUTENEDIOATE
    • Methergine maleate salt
    • METHYLERGONOVINIUM BIMALEATE
    • Methylergometrine maleate, European Pharmacopoeia (EP) Reference Standard
    • METHYLERGOMETRINE MALEATE (MART.)
    • Methylergometrine (maleate)
    • CCG-39168
    • Methylergobasine maleate
    • IR84JPZ1RK
    • [8?(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate
    • HMS2091F22
    • 9,10-DIDEHYDRO-N-((S)-1-(HYDROXYMETHYL)PROPYL)-6-METHYLERGOLINE-8.BETA.-CARBOXAMIDE MALEATE
    • USAF uctl-8
    • LP00794
    • Maleic acid, methyl ergonovine
    • AKOS024282479
    • METHYLERGONOVINE MALEATE (USP-RS)
    • NSC757104
    • Methergine (TN)
    • Ergoline-8-carboxamide, 9,10-didehydro-N-((1S)-1-(hydroxymethyl)propyl)-6-methyl-,(8beta)-,(2Z)-2-butenedioate(1:1)(salt)
    • METHYLERGONOVINE MALEATE [USP-RS]
    • M 2776
    • CHEBI:6874
    • HMS2096K09
    • CS-0020668
    • 9,10-Didehydro-N-[(S)-1-(hydroxymethyl)propyl]-6-methylergoline-8beta-carboxamide maleate salt
    • HY-100988
    • Methylergonovine maleate
    • DTXSID1023283
    • Methylergonovine maleate (USP)
    • Methyl Ergonovine Maleate Salt
    • N-[alpha-(Hydroxymethyl)propyl]-D-lysergamide Maleate
    • Erezingen
    • Ergoline-8-carboxamide, 9,10-didehydro-N-(1-(hydroxymethyl)propyl)-6-methyl-, (8beta(S))-, (Z)-2-butenedioate (1:1) (salt)
    • 57432-61-8
    • EINECS 260-734-4
    • METHYLERGONOVINE MALEATE [MI]
    • METHYLERGONOVINE MALEATE [VANDF]
    • Methylergonovine maleate salt
    • METHYLERGONOVINE MALEATE (USP MONOGRAPH)
    • METHYLERGOMETRINE MALEATE [MART.]
    • NSC-757104
    • Methergine maleate
    • D00680
    • METHYLERGONOVINE MALEATE [USP MONOGRAPH]
    • Methylergometrine maleate
    • 9,10-Didehydro-N-((S)-1-(hydroxymethyl)propyl)-6-methylergoline-8beta-carboxamide maleate (1:1) (salt)
    • TERT-BUTYL4-(3-HYDROXYPROPYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
    • METHYLERGOMETRINE MALEATE [EP MONOGRAPH]
    • (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
    • Ergoline-8-carboxamide, 9,10-didehydro-N-((1S)-1-(hydroxymethyl)propyl)-6-methyl-, (8beta)-, (2Z)-2-butenedioate (1:1) (salt)
    • Pharmakon1600-01500404
    • METHYLERGOMETRINE MALEATE [WHO-DD]
    • HMS3678F15
    • METHYLERGOMETRINE MALEATE [JAN]
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-(1-(HYDROXYMETHYL)PROPYL)-6-METHYL-, (8beta(S))-, (Z)-2-BUTENEDIOATE
    • METHYLERGOMETRINE MALEATE (EP MONOGRAPH)
    • UNII-IR84JPZ1RK
    • EU-0100794
    • Methergine
    • DTXCID901476300
    • HMS1920N11
    • MFCD00078588
    • METHYLERGONOVINE MALEATE [ORANGE BOOK]
    • Methylergometrine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Methylergometrine maleate (JP17)
    • DTXSID00904978
    • C90308
    • Ergonovine, methyl-, maleate (1:1)
    • (8beta)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-6-methyl-ergoline-8-carbox-amide Maleate
    • CHEMBL1200843
    • Tox21_500794
    • SCHEMBL239437
    • Q27280864
    • HMS3713K09
    • Methylergonovine maleate [USP]
    • HMS3262O10
    • NSC186067
    • HMS3414F15
    • HMS501B19
    • 7054-07-1
    • インチ: 1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1
    • InChIKey: NOFOWWRHEPHDCY-DAUURJMHSA-N
    • ほほえんだ: O=C([C@@H]1C=C2C3C=CC=C4C=3C(=CN4)C[C@H]2N(C)C1)N[C@H](CO)CC.OC(/C=C\C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 455.20563565g/mol
  • どういたいしつりょう: 455.20563565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 668
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 143Ų

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司